molecular formula C14H13F2N3 B12837850 p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline CAS No. 350-87-8

p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline

Cat. No.: B12837850
CAS No.: 350-87-8
M. Wt: 261.27 g/mol
InChI Key: CJBNNIWJXFBNMZ-UHFFFAOYSA-N
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Description

p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound features a 3,5-difluorophenyl group attached to the azo linkage, which is further connected to an N,N-dimethylaniline moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline typically involves the diazotization of 3,5-difluoroaniline followed by azo coupling with N,N-dimethylaniline. The process can be summarized as follows:

    Diazotization: 3,5-difluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with N,N-dimethylaniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the desired azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, resulting in the formation of the corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic medium.

    Reduction: Na2S2O4, zinc dust, acidic medium.

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Chemistry: p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the production of complex molecules.

Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its ability to undergo specific chemical reactions allows researchers to investigate biological pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features can be modified to create derivatives with enhanced biological activities.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, plastics, and coatings.

Mechanism of Action

The mechanism of action of p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline involves its interaction with specific molecular targets. The azo group (N=N) can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s fluorinated aromatic rings can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Proteins: It can interact with proteins, affecting their structure and function.

    Cellular Pathways: The compound can modulate cellular pathways by influencing signal transduction and gene expression.

Comparison with Similar Compounds

  • p-((3,5-Dichlorophenyl)azo)-N,N-dimethylaniline
  • p-((3,5-Dibromophenyl)azo)-N,N-dimethylaniline
  • p-((3,5-Dimethylphenyl)azo)-N,N-dimethylaniline

Comparison:

  • p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms increase the compound’s stability and lipophilicity, enhancing its performance in various applications.
  • p-((3,5-Dichlorophenyl)azo)-N,N-dimethylaniline and p-((3,5-Dibromophenyl)azo)-N,N-dimethylaniline have similar structures but differ in their halogen substituents. Chlorine and bromine atoms have different electronic effects compared to fluorine, affecting the compound’s reactivity and interactions.
  • p-((3,5-Dimethylphenyl)azo)-N,N-dimethylaniline features methyl groups instead of halogens, resulting in different steric and electronic properties. Methyl groups are less electronegative than halogens, influencing the compound’s chemical behavior.

Properties

CAS No.

350-87-8

Molecular Formula

C14H13F2N3

Molecular Weight

261.27 g/mol

IUPAC Name

4-[(3,5-difluorophenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C14H13F2N3/c1-19(2)14-5-3-12(4-6-14)17-18-13-8-10(15)7-11(16)9-13/h3-9H,1-2H3

InChI Key

CJBNNIWJXFBNMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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